molecular formula C16H30N4O6 B14000455 5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid CAS No. 17907-22-1

5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Cat. No.: B14000455
CAS No.: 17907-22-1
M. Wt: 374.43 g/mol
InChI Key: OQWAHTOOZRMPBJ-UHFFFAOYSA-N
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Description

L-ornithine,n2-[(1,1-dimethylethoxy)carbonyl]-n5-[[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]- is a derivative of the amino acid L-ornithine. This compound is often used in biochemical research and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-ornithine,n2-[(1,1-dimethylethoxy)carbonyl]-n5-[[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]- typically involves the protection of the amino groups of L-ornithine using tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

L-ornithine,n2-[(1,1-dimethylethoxy)carbonyl]-n5-[[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like trifluoroacetic acid. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amino acid derivatives .

Scientific Research Applications

L-ornithine,n2-[(1,1-dimethylethoxy)carbonyl]-n5-[[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]- is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of L-ornithine,n2-[(1,1-dimethylethoxy)carbonyl]-n5-[[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in the urea cycle, influencing the production of urea and other metabolites. Additionally, its protective groups can be selectively removed to release active L-ornithine, which participates in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • L-ornithine,n2-[(1,1-dimethylethoxy)carbonyl]-n5-(pyrazinylcarbonyl)
  • L-ornithine,n2-[(1,1-dimethylethoxy)carbonyl]-n5-(phenylmethoxycarbonyl)
  • L-ornithine,n2-[(1,1-dimethylethoxy)carbonyl]-n5-(2-propynyloxycarbonyl)

Uniqueness

L-ornithine,n2-[(1,1-dimethylethoxy)carbonyl]-n5-[[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]- is unique due to its dual Boc protection, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in synthetic chemistry and pharmaceutical applications .

Properties

IUPAC Name

5-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O6/c1-15(2,3)25-13(23)19-10(11(21)22)8-7-9-18-12(17)20-14(24)26-16(4,5)6/h10H,7-9H2,1-6H3,(H,19,23)(H,21,22)(H3,17,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWAHTOOZRMPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318730
Record name 5-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17907-22-1
Record name NSC334361
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334361
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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